molecular formula C9H16O2 B13832862 2-sec-Butyl-4,7-dihydro-1,3-dioxepin CAS No. 109892-88-8

2-sec-Butyl-4,7-dihydro-1,3-dioxepin

Cat. No.: B13832862
CAS No.: 109892-88-8
M. Wt: 156.22 g/mol
InChI Key: OAQMKUPQHWANQM-UHFFFAOYSA-N
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Description

2-sec-Butyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol. It is characterized by a seven-membered ring containing two oxygen atoms and a sec-butyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 1,4-butanediol with sec-butyl aldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxepin ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-sec-Butyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dihydro-1,3-dioxepin
  • 2-Isopropyl-4,7-dihydro-1,3-dioxepin
  • 2-Pentyl-4,7-dihydro-1,3-dioxepin

Uniqueness

2-sec-Butyl-4,7-dihydro-1,3-dioxepin is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules.

Properties

CAS No.

109892-88-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-butan-2-yl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C9H16O2/c1-3-8(2)9-10-6-4-5-7-11-9/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

OAQMKUPQHWANQM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1OCC=CCO1

Origin of Product

United States

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